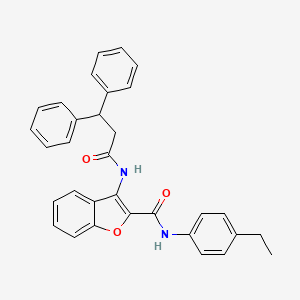
3-(3,3-diphenylpropanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-diphenylpropanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C32H28N2O3 and its molecular weight is 488.587. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,3-Diphenylpropanamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including neuroprotective effects, antioxidant properties, and potential applications in treating various diseases.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran core and multiple aromatic substituents. Its molecular formula is C23H24N2O2, with a molecular weight of approximately 364.45 g/mol. The presence of the benzofuran moiety is significant, as it is often associated with various biological activities.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzofuran derivatives. For instance, compounds similar to this compound have shown efficacy against excitotoxic neuronal damage induced by NMDA receptors. In vitro assays demonstrated that certain derivatives can protect neuronal cells from damage caused by oxidative stress and excitotoxicity.
- Case Study : A study synthesized various benzofuran derivatives and evaluated their neuroprotective effects on primary cultured rat cortical neurons. Among these, compounds exhibiting modifications at specific positions showed significant protective effects against NMDA-induced damage, suggesting that structural modifications enhance neuroprotective activity .
Antioxidant Activity
The compound's structure suggests potential antioxidant properties, which are crucial in mitigating oxidative stress-related conditions. Antioxidants play a vital role in neutralizing reactive oxygen species (ROS), thereby preventing cellular damage.
- Research Findings : In related studies, certain benzofuran derivatives were tested for their ability to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates. Compounds with specific substitutions demonstrated marked scavenging activity against DPPH radicals and reduced lipid peroxidation levels significantly .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of benzofuran derivatives and their biological activity is essential for drug development. The following table summarizes key findings from SAR studies related to similar compounds:
| Compound Structure | Biological Activity | Notes |
|---|---|---|
| Benzofuran with -CH₃ | Neuroprotection against NMDA | Comparable to memantine at certain doses |
| Benzofuran with -OH | Scavenging of DPPH radicals | Effective at both 100 μM and 300 μM |
| Benzofuran with -C₂H₅ | Enhanced lipid peroxidation inhibition | Structural modification increases activity |
Potential Applications
Given the promising biological activities observed, compounds like this compound may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a pivotal role.
特性
IUPAC Name |
3-(3,3-diphenylpropanoylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O3/c1-2-22-17-19-25(20-18-22)33-32(36)31-30(26-15-9-10-16-28(26)37-31)34-29(35)21-27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-20,27H,2,21H2,1H3,(H,33,36)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFXBNHUDURGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













